molecular formula C7H14ClNO3 B6224122 methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride CAS No. 2763740-62-9

methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B6224122
CAS No.: 2763740-62-9
M. Wt: 195.6
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Description

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and methanol.

    Esterification: (S)-proline is esterified with methanol in the presence of an acid catalyst to form methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in the study of stereochemistry and its effects on biological systems.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, for example, its chiral nature can influence the binding affinity and activity of the resulting drugs. The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate: The non-hydrochloride form of the compound.

    (S)-Proline: The parent amino acid from which the compound is derived.

    Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate acetate: Another ester derivative with different counterions.

Uniqueness

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are critical,

Properties

CAS No.

2763740-62-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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